molecular formula C5H3BrClFN2 B6161801 5-bromo-2-chloro-3-fluoropyridin-4-amine CAS No. 2091872-93-2

5-bromo-2-chloro-3-fluoropyridin-4-amine

Cat. No.: B6161801
CAS No.: 2091872-93-2
M. Wt: 225.4
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Description

5-Bromo-2-chloro-3-fluoropyridin-4-amine (CAS 2091872-93-2) is a high-purity, multi-halogenated pyridine derivative designed for use as a key molecular building block in scientific research and development . This compound features a pyridine ring substituted with bromo, chloro, and fluoro groups at the 5, 2, and 3 positions, respectively, along an amine functional group at the 4 position, giving it a molecular formula of C 5 H 3 BrClFN 2 and a molecular weight of 225.45 g/mol . The presence of these distinct reactive sites makes it a versatile intermediate for various synthetic transformations, particularly in the construction of more complex molecules. Its primary research value lies in pharmaceutical chemistry and medicinal chemistry, where it is used in the synthesis of novel active compounds . The bromo and chloro substituents are excellent handles for metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to systematically functionalize the pyridine ring system. The amine group further enables the formation of amides, sulfonamides, or imines, facilitating its incorporation into larger molecular scaffolds. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use, nor for personal use . Researchers can access this compound in various pack sizes, typically with a purity of 95% or higher .

Properties

CAS No.

2091872-93-2

Molecular Formula

C5H3BrClFN2

Molecular Weight

225.4

Purity

95

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Precursors

ParameterOptimal RangeYield (%)Purity (%)
NBS Equivalents1.05–1.10 eq87–9295–98
Temperature0–5°C8997
SolventCH2Cl29196

Fluorination and Chlorination Dynamics

Palladium-Catalyzed Amination Approaches

Chemoselective Coupling Reactions

Pd2(dba)3/Xantphos catalytic systems enable selective amination at the 5-bromo position even in the presence of other halogens. Under these conditions, primary anilines and secondary amines react preferentially with the bromide moiety, achieving yields of 82–89%. Remarkably, omitting palladium catalysts reverses selectivity, favoring substitution at the 2-chloro position (neat conditions, 110°C), though this pathway produces mixed regioisomers.

Table 2: Palladium vs. Neat Condition Outcomes

ConditionTarget Product YieldByproduct Yield
Pd2(dba)3/Xantphos89%<5%
Neat, 110°C23%68%

Amine Protection-Deprotection Sequences

Introducing the 4-amine group early in the synthesis necessitates protection during subsequent halogenation. tert-Butoxycarbonyl (Boc) groups are preferred due to their stability under acidic halogenation conditions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the amine functionality without affecting halogen substituents.

Microwave-Assisted Synthetic Innovations

Accelerated Reaction Kinetics

Microwave irradiation at 170°C in 1-methyl-2-pyrrolidone (NMP) reduces reaction times for SNAr fluorination from 12 hours to 45 minutes. This method enhances yields to 99% by minimizing thermal decomposition pathways.

Solvent and Base Optimization

The choice of base significantly impacts fluorination efficiency. Sodium hydride (NaH) in DMF facilitates deprotonation of the pyridine nitrogen, increasing ring activation for SNAr reactions. Conversely, weaker bases like K2CO3 result in incomplete conversion (<60%).

Table 3: Base Selection for Fluorination

BaseSolventTemperature (°C)Yield (%)
NaHDMF2599
K2CO3DMF2558
CsFDMSO12076

Industrial Scalability Challenges

Cryogenic Diazotization Limitations

The -30°C requirement for diazotization complicates large-scale production. Recent studies propose continuous-flow reactors with in-line cryogenic modules to maintain low temperatures while enabling kilogram-scale synthesis.

Purification Tradeoffs

Column chromatography remains the gold standard for isolating 5-bromo-2-chloro-3-fluoropyridin-4-amine (purity >98%), but centrifugal partition chromatography (CPC) offers a scalable alternative with comparable efficacy .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Products:

    Reduction Products: Amines and other reduced compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-fluoropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity, solubility, and biological activity are influenced by halogen placement and functional groups. Below is a comparative analysis with structurally related pyridine and pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Bromo-2-chloro-3-fluoropyridin-4-amine Br (C5), Cl (C2), F (C3), NH₂ (C4) C₅H₃BrClFN₂ 253.35 Planar ring; 2D hydrogen-bonded network
5-Bromo-4-chloropyridin-2-amine Br (C5), Cl (C4), NH₂ (C2) C₅H₄BrClN₂ 223.46 Higher solubility in polar solvents; similarity score: 0.76
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine Br (C5), Cl (C6), SCH₃ (C2), NH₂ (C4) C₅H₅BrClN₃S 254.54 Methylthio group enhances lipophilicity
5-Bromo-3-fluoropyridin-2-amine Br (C5), F (C3), NH₂ (C2) C₅H₄BrFN₂ 191.00 Reduced steric hindrance due to absence of Cl; purity: 96–99%
4-Amino-5-bromo-2-chloropyrimidine Br (C5), Cl (C2), NH₂ (C4) C₄H₃BrClN₃ 208.44 Pyrimidine core; used in antiviral drug intermediates

Crystallographic Differences

  • Target Compound : Forms 2D networks via N–H···N bonds, promoting stability in acetonitrile .
  • 4,6-Dichloro-5-methoxypyrimidine : Exhibits 3D frameworks via Cl···N interactions (3.09–3.10 Å), suggesting stronger halogen bonding .
  • 5-Bromo-3-fluoropyridin-2-amine : Lacks extended hydrogen bonding due to fewer substituents, resulting in lower melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-chloro-3-fluoropyridin-4-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nitro-group reduction followed by halogenation. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid at 273 K, followed by neutralization, extraction with ethyl acetate, and recrystallization from acetonitrile (yield: ~90%) . Optimization includes controlling temperature during reduction to minimize side reactions and using inert atmospheres for moisture-sensitive intermediates.

Q. How should researchers purify this compound to achieve high purity?

  • Methodology : Recrystallization from polar aprotic solvents like acetonitrile is effective, as demonstrated for structurally similar pyrimidine derivatives . For trace impurities, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can be employed. Purity should be verified via HPLC (>98%) or GC-MS.

Q. What safety precautions are critical when handling halogenated pyridine derivatives like this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Store in airtight containers under inert gas (e.g., argon) at 2–8°C . Emergency protocols for eye contact include flushing with water for 15 minutes and seeking medical attention.

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in halogenated pyridine derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and supramolecular interactions. For example, SCXRD of 5-bromo-2-chloropyrimidin-4-amine showed a planar pyrimidine ring (r.m.s. deviation: 0.087 Å) and N–H···N hydrogen bonds forming 2D networks . Pair SCXRD with DFT calculations to validate electronic properties and predict reactivity.

Q. How do functional group substitutions impact biological activity in analogs of this compound?

  • Analysis : Comparative studies of analogs (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine vs. 5-bromo-2-chloro derivatives) show that electron-withdrawing groups (e.g., –CF₃) enhance binding to hydrophobic enzyme pockets, while chloro/bromo substituents influence steric hindrance . Use similarity indices (e.g., Tanimoto coefficients) to prioritize analogs for SAR studies .

Q. How can contradictory biological activity data in structurally similar compounds be resolved?

  • Strategy : Systematically vary substituents (e.g., replace Cl with F or Br) and assess activity trends. For example, replacing 4-chloro with 4-fluoro in pyridine derivatives altered IC₅₀ values by 2–3 orders of magnitude in kinase inhibition assays . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests).

Q. What advanced techniques characterize hydrogen-bonding networks in crystalline forms of halogenated pyridines?

  • Approach : SCXRD combined with Hirshfeld surface analysis quantifies intermolecular interactions. In 5-bromo-2-chloropyrimidin-4-amine, N7–H72···N3 and N7–H71···N1 hydrogen bonds stabilize the crystal lattice . Pair with solid-state NMR to probe dynamic behavior and thermal stability.

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